1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazolo[1,5-a]pyrimidine ring, and a piperidine carboxylic acid moiety.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in high yields of the desired product . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar principles but on a larger scale, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly as inhibitors of enzymes like JAK1, JAK2, and PHD-1.
Material Science: The unique structure of the compound makes it suitable for applications in material science, including the development of new materials with specific properties.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating signaling pathways involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound features a hydroxy group and a methyl group, offering different reactivity and applications.
(3R)-3-Amino-1-[3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: This compound includes a pyrazin ring and additional trifluorophenyl groups, providing unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H12F3N5O2 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)8-5-9(20-11(18-8)16-6-17-20)19-3-1-7(2-4-19)10(21)22/h5-7H,1-4H2,(H,21,22) |
InChI Key |
NIFFXVAWVSZXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC(=NC3=NC=NN23)C(F)(F)F |
Origin of Product |
United States |
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